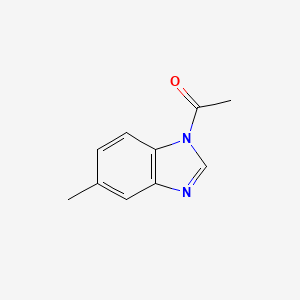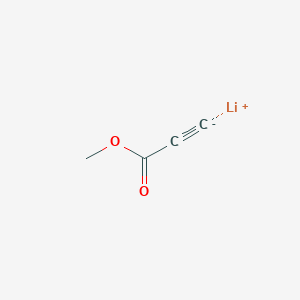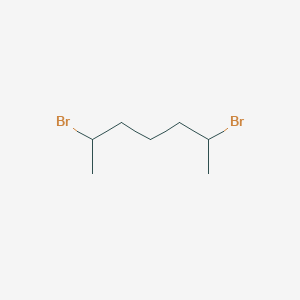
2,6-Dibromoheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromoheptane is an organic compound with the molecular formula C7H14Br2 It is a dibromoalkane, meaning it contains two bromine atoms attached to a heptane backbone
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dibromoheptane can be synthesized through the bromination of heptane. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds under mild conditions, with the bromine atoms attaching to the 2nd and 6th carbon atoms of the heptane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of brominating agents like dibromohydantoin in a solvent such as carbon tetrachloride can also be employed to achieve high yields under controlled conditions .
化学反应分析
Types of Reactions: 2,6-Dibromoheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to heptane using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc dust in the presence of hydrochloric acid.
Major Products:
Substitution: 2,6-dihydroxyheptane or 2,6-diaminoheptane.
Elimination: 2,6-heptadiene.
Reduction: Heptane.
科学研究应用
2,6-Dibromoheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated hydrocarbons on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of flame retardants and other brominated products.
作用机制
The mechanism by which 2,6-dibromoheptane exerts its effects involves the reactivity of the bromine atoms. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the removal of bromine atoms results in the formation of double bonds, creating alkenes. The compound’s reactivity is primarily governed by the nature of the carbon-bromine bond and the conditions under which the reactions are carried out .
相似化合物的比较
1,7-Dibromoheptane: Similar in structure but with bromine atoms on the 1st and 7th carbon atoms.
2,3-Dibromoheptane: Bromine atoms on the 2nd and 3rd carbon atoms.
2,6-Dibromohexane: A shorter chain analog with six carbon atoms.
Uniqueness: 2,6-Dibromoheptane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective substitution and elimination reactions, making it a valuable compound in synthetic organic chemistry .
属性
CAS 编号 |
61485-85-6 |
|---|---|
分子式 |
C7H14Br2 |
分子量 |
257.99 g/mol |
IUPAC 名称 |
2,6-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-6(8)4-3-5-7(2)9/h6-7H,3-5H2,1-2H3 |
InChI 键 |
VOFLGGXQQXQKRE-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC(C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


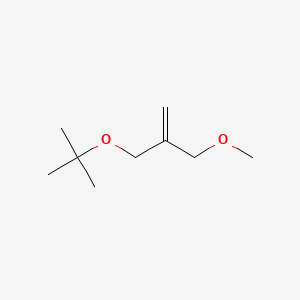
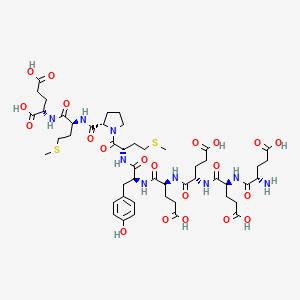


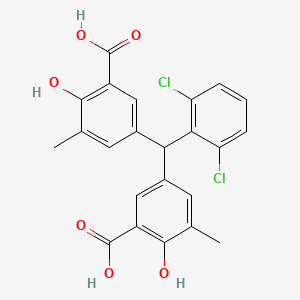
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)

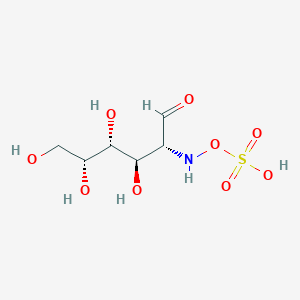
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
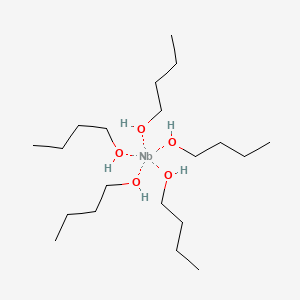
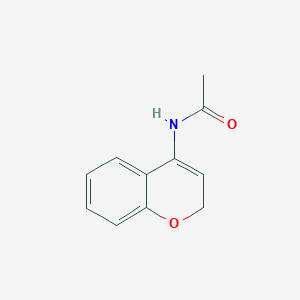
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
